molecular formula C4H5F3N2O B1449003 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine CAS No. 1337881-82-9

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine

Cat. No. B1449003
M. Wt: 154.09 g/mol
InChI Key: GEPHSJCLRNHUMX-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .


Synthesis Analysis

The synthesis of trifluoromethylated compounds has seen significant growth in recent years . The construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .


Molecular Structure Analysis

While specific structural data for “4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine” is not available, similar compounds often have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Safety And Hazards

Safety and hazards can vary widely depending on the specific compound. For example, some trifluoromethylated compounds are known to be toxic if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. With due significance, this review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h2H,1H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHSJCLRNHUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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